

Application Notes and Protocols for PROTAC Synthesis using Thalidomide-5-PEG4-NH2

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Compound of Interest

Compound Name: *Thalidomide-5-PEG4-NH2*
hydrochloride

Cat. No.: *B13601614*

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Introduction

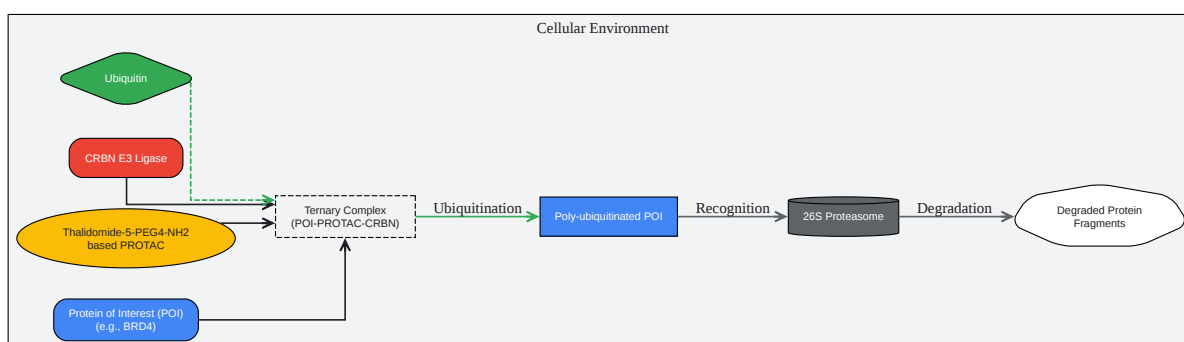
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] Thalidomide-5-PEG4-NH2 is a key building block in the synthesis of PROTACs, incorporating the thalidomide moiety which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a 4-unit polyethylene glycol (PEG) linker with a terminal amine for conjugation to a POI ligand.[3]

The PEG linker offers several advantages in PROTAC design, including increased hydrophilicity and improved cell permeability of the final molecule.[4] The length and flexibility of the linker are critical parameters that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[5]

These application notes provide a detailed protocol for the synthesis of a PROTAC using Thalidomide-5-PEG4-NH2, with a focus on targeting the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.[6][7]

Signaling Pathway: PROTAC-Mediated Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. In the case of a thalidomide-based PROTAC, the thalidomide moiety binds to CRBN, a component of the CRL4-CRBN E3 ligase complex.^[8] This brings the entire complex into close proximity with the POI, which is bound by the other end of the PROTAC. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.^[2]



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Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Amide Bond Formation

This protocol describes the conjugation of an amine-functionalized POI ligand to a carboxylic acid-activated thalidomide-PEG linker. For this example, we will consider the synthesis of a BRD4-targeting PROTAC using a JQ1 derivative with a carboxylic acid handle and Thalidomide-5-PEG4-NH₂.

Materials:

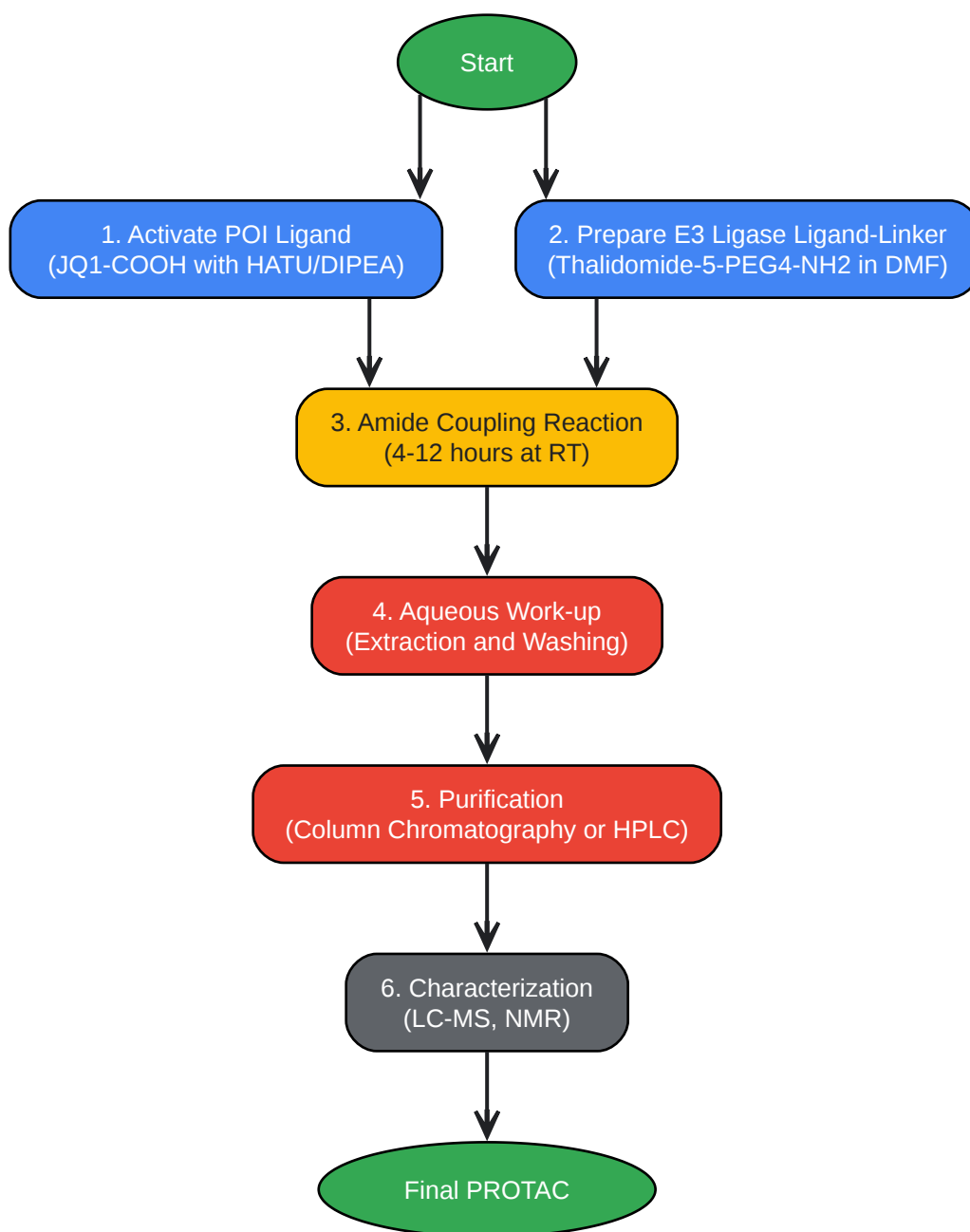
- JQ1-COOH (or other POI ligand with a carboxylic acid)
- Thalidomide-5-PEG4-NH₂
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Anhydrous DCM (Dichloromethane)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Reverse-phase HPLC for purification
- LC-MS and NMR for characterization

Procedure:

- Activation of POI Ligand:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve JQ1-COOH (1.0 equivalent) in anhydrous DMF.
- Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Coupling Reaction:
 - In a separate flask, dissolve Thalidomide-5-PEG4-NH2 (1.0 equivalent) in anhydrous DMF.
 - Slowly add the solution of Thalidomide-5-PEG4-NH2 to the activated JQ1-COOH solution.
 - Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
- Work-up and Purification:
 - Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or DCM.
 - Wash the organic layer sequentially with saturated aqueous NaHCO_3 and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel or, for higher purity, by reverse-phase preparative HPLC to obtain the final PROTAC.[9]
- Characterization:
 - Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.

Experimental Workflow Diagram



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